molecular formula C19H25N3O2 B5083409 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide

2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide

Cat. No. B5083409
M. Wt: 327.4 g/mol
InChI Key: HLNKYHUAMZQRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide, also known as AZAQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide is not yet fully understood. However, it has been proposed that 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide exerts its pharmacological effects by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide modulates the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the migration and invasion of cancer cells. 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has also been reported to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, it has been reported to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide. One of the potential areas of investigation is the development of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide derivatives with improved pharmacokinetic properties. Moreover, the use of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide in combination with other anticancer agents may enhance its therapeutic efficacy. Furthermore, the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide may provide insights into its mechanism of action.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide involves the reaction between 8-methoxy-2-methyl-4-quinolone and 1-azepanamine in the presence of acetic anhydride and triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is reported to be around 50%.

Scientific Research Applications

2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. 2-(1-azepanyl)-N-(8-methoxy-2-methyl-4-quinolinyl)acetamide has also been investigated for its antibacterial and antifungal activities. Moreover, it has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

2-(azepan-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-12-16(15-8-7-9-17(24-2)19(15)20-14)21-18(23)13-22-10-5-3-4-6-11-22/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNKYHUAMZQRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)CN3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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